sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Description
The compound sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate is a sodium salt featuring a structurally complex pharmacophore. Key components include:
- Sodium carboxylate: Enhances aqueous solubility and bioavailability.
- Oxirane (epoxide) ring: A reactive moiety that may contribute to biological activity or serve as a synthetic intermediate.
- 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: The piperazine ring is substituted with a trimethoxyphenylmethyl group, which likely enhances lipophilicity and receptor-binding interactions.
- Pentanoyl chain: A 4-methyl-1-oxopentan-2-yl group links the piperazine and epoxide-carboxylate moieties via a carbamoyl bridge.
The stereochemistry at the (2R,3R) positions is critical for molecular interactions.
Properties
CAS No. |
84518-83-2 |
|---|---|
Molecular Formula |
C24H34N3NaO8 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C24H35N3O8.Na/c1-14(2)12-16(25-22(28)20-21(35-20)24(30)31)23(29)27-10-8-26(9-11-27)13-15-6-7-17(32-3)19(34-5)18(15)33-4;/h6-7,14,16,20-21H,8-13H2,1-5H3,(H,25,28)(H,30,31);/q;+1/p-1/t16?,20-,21-;/m1./s1 |
InChI Key |
OZYMBTXBVRWWOX-XPPUWIFXSA-M |
Isomeric SMILES |
CC(C)CC(C(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC)NC(=O)[C@H]3[C@@H](O3)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H24N5NaO5, with a molecular weight of approximately 413.4 g/mol. Its structure includes an oxirane ring and a piperazine moiety, which are known to influence its biological interactions. The presence of a sodium ion enhances solubility and bioavailability, making it suitable for pharmacological applications.
Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds similar to sodium (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate can interact with GPCRs. These receptors play a crucial role in various physiological processes by mediating signal transduction pathways. For instance, activation of GPCRs can lead to increased intracellular calcium levels and subsequent cellular responses such as muscle contraction or neurotransmitter release .
Antitumor Activity
Studies have demonstrated that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, research has shown that certain piperazine derivatives can inhibit tumor growth by targeting specific signaling cascades involved in cancer progression.
Antimicrobial Properties
Sodium (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate has also been evaluated for its antimicrobial activity. Its structural features may enhance its ability to penetrate bacterial membranes and disrupt vital cellular processes. In vitro studies have indicated effectiveness against various bacterial strains.
Study 1: Antitumor Efficacy
A study conducted on the antitumor efficacy of related compounds found that sodium (2R,3R)-3-[...] significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways. Results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, sodium (2R,3R)-3-[...] was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones in agar diffusion assays, suggesting potential as a broad-spectrum antimicrobial agent. The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Data Tables
| Characteristic | Value |
|---|---|
| Molecular Formula | C18H24N5NaO5 |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 84518-85-4 |
| Therapeutic Applications | Antitumor, Antimicrobial |
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | Study 1 |
| Antimicrobial | Disrupts cell wall synthesis | Study 2 |
Comparison with Similar Compounds
Key Observations :
- The target’s trimethoxyphenylmethyl substituent distinguishes it from nitroaryl () or trifluoromethyl () analogs. Methoxy groups improve lipophilicity and π-π stacking, while nitro/trifluoromethyl groups enhance electron-withdrawing effects .
- The sodium carboxylate is shared with ’s compound, suggesting shared solubility advantages.
Sodium Carboxylate-Containing Compounds
Sodium salts of carboxylates are common in pharmaceuticals to improve solubility. Notable examples include:
- Sodium (2S,5R,6R)-6-...heptane-2-carboxylate (): A β-lactam antibiotic analog with a bicyclic core and piperazine substituent. Unlike the target, it lacks an epoxide but shares the sodium carboxylate and piperazine motif .
- Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate (): Features a pyrazine ring instead of piperazine. The carboxylate’s position on a heterocycle contrasts with the target’s epoxide-linked carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
